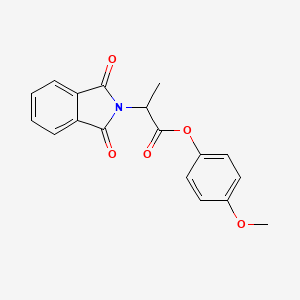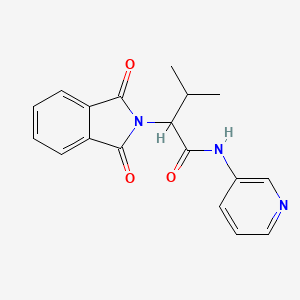![molecular formula C17H15NO5S B4048751 2-{[(2,4,5-trimethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4048751.png)
2-{[(2,4,5-trimethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-{[(2,4,5-trimethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H15NO5S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.06709375 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives
A novel synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed. This process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles to yield amino and triazole derivatives, with further modifications leading to hydroxyl analogues. This synthesis pathway is significant for creating derivatives with potential applications in various fields, including pharmaceuticals (Tan et al., 2016).
Development of Heterocyclic Sulfonates
Research has led to the development of more than 50 heterocyclic sulfonates or their derivatives via a Mn(OAc)3·2H2O promoted radical sulfonation from functionalized alkenes. This methodology facilitates the construction of complex organic structures such as oxindole, quinolinone, and benzoxazine, introducing sulfonic moieties in a single step. These compounds are of interest for their high efficiency and mild reaction conditions (Han et al., 2022).
Green Catalytic System for Isoindoline-1,3-dione Derivatives
An efficient green synthesis method using Water Extract of Onion Peel Ash (WEOPA) for isoindoline-1,3-dione derivatives has been described. This approach avoids the use of harmful catalysts, providing a sustainable and environmentally friendly alternative for the synthesis of these compounds, which have applications in material science and medicine (Malaysian Journal et al., 2019).
Sulfonated Oxindoles Synthesis
A study demonstrates the synthesis of sulfonated oxindoles via a Cu(OAc)2-catalyzed three-component reaction. This method shows good functional group tolerance, highlighting the potential for creating sulfonated oxindoles that could have applications in drug discovery and organic synthesis (Wang et al., 2017).
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2,4,5-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-10-8-12(3)15(9-11(10)2)24(21,22)23-18-16(19)13-6-4-5-7-14(13)17(18)20/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPXIYBBUBJBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-iodopyridin-2-yl)carbamothioyl]pentanamide](/img/structure/B4048668.png)
![4-[[(E)-3-(furan-2-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid](/img/structure/B4048675.png)
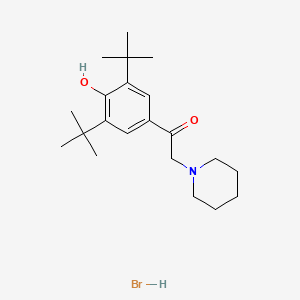
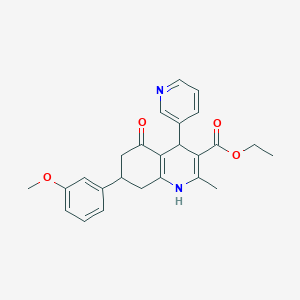
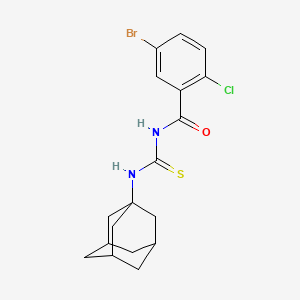
![(5Z)-1-(4-ethylphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4048695.png)
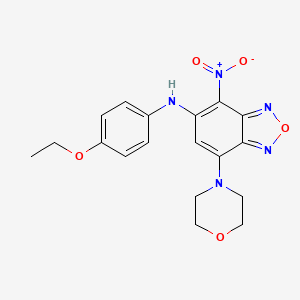
![4-[4-(6-Methyl-2-phenylquinazolin-4-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4048709.png)
![1-[4-(4-hydroxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4048716.png)
![3-HYDROXY-3-[2-OXO-2-(2-PYRIDYL)ETHYL]-1-(2-PROPYNYL)-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B4048719.png)
![2-{[3-(4-biphenylyloxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4048721.png)
![[2-({4-[(2,6-dimethoxypyridin-3-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B4048728.png)
